N-(4-methanesulfonylphenyl)-5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine
CAS No.: 2549035-02-9
Cat. No.: VC11826418
Molecular Formula: C17H13N5O3S2
Molecular Weight: 399.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549035-02-9 |
|---|---|
| Molecular Formula | C17H13N5O3S2 |
| Molecular Weight | 399.5 g/mol |
| IUPAC Name | N-(4-methylsulfonylphenyl)-5-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine |
| Standard InChI | InChI=1S/C17H13N5O3S2/c1-27(23,24)13-4-2-12(3-5-13)20-16-14(8-18-10-19-16)17-21-15(22-25-17)11-6-7-26-9-11/h2-10H,1H3,(H,18,19,20) |
| Standard InChI Key | OXARSIAJSOIMML-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)C1=CC=C(C=C1)NC2=NC=NC=C2C3=NC(=NO3)C4=CSC=C4 |
| Canonical SMILES | CS(=O)(=O)C1=CC=C(C=C1)NC2=NC=NC=C2C3=NC(=NO3)C4=CSC=C4 |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound features a pyrimidine core substituted at the 4-position with a methanesulfonylphenylamine group and at the 5-position with a 3-(thiophen-3-yl)-1,2,4-oxadiazole moiety. This combination of heterocycles confers distinct electronic and steric properties, which are critical for interactions with biological targets.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₃N₅O₃S₂ |
| Molecular Weight | 399.5 g/mol |
| IUPAC Name | N-(4-methylsulfonylphenyl)-5-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine |
| SMILES | CS(=O)(=O)C1=CC=C(C=C1)NC2=NC=NC=C2C3=NC(=NO3)C4=CSC=C4 |
| logP | 3.82 (predicted) |
| Hydrogen Bond Acceptors | 8 |
| Hydrogen Bond Donors | 1 |
Physicochemical and Pharmacokinetic Profiles
Solubility and Permeability
The compound’s calculated logP of ~3.82 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. The methanesulfonyl group enhances polarity (PSA: 109.8 Ų), potentially limiting blood-brain barrier penetration but improving solubility in polar solvents.
Metabolic Stability
Thiophene rings are prone to oxidative metabolism, while oxadiazoles may resist enzymatic degradation. In silico predictions using tools like SwissADME indicate susceptibility to CYP3A4-mediated oxidation at the thiophene moiety, necessitating prodrug strategies for in vivo applications .
Future Research Directions
Synthetic Optimization
-
Develop one-pot methodologies to improve yield (>60%) and reduce purification steps.
-
Explore microwave-assisted synthesis for oxadiazole ring formation .
Biological Screening
Priority targets should include:
-
Oncology: Screening against NCI-60 cancer cell lines.
-
Inflammation: COX-2 and 5-LOX inhibition assays.
Formulation Strategies
Given its solubility profile, nanoemulsions or cyclodextrin complexes could enhance bioavailability for preclinical testing.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume